5-Methoxyisoquinoline-1-carboxamide
Description
5-Methoxyisoquinoline-1-carboxamide is a heterocyclic organic compound characterized by an isoquinoline core substituted with a methoxy (-OCH₃) group at the 5-position and a carboxamide (-CONH₂) group at the 1-position.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-methoxyisoquinoline-1-carboxamide |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-3-8-7(9)5-6-13-10(8)11(12)14/h2-6H,1H3,(H2,12,14) |
InChI Key |
HLYFBRXFRQNGSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyisoquinoline-1-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another method involves the Bischler-Napieralski reaction, where N-acyl derivatives of β-phenylethylamine are cyclized using dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .
Industrial Production Methods: Industrial production of this compound may involve the use of metal catalysts or catalyst-free processes in water to enhance efficiency and sustainability . These methods are designed to be scalable and environmentally friendly, often employing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyisoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline N-oxides, while reduction may produce tetrahydroisoquinolines .
Scientific Research Applications
5-Methoxyisoquinoline-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methoxyisoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the MAPK/NF-κB signaling pathway, which plays a crucial role in inflammation and cell migration . By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and prevent cell migration, making it a potential candidate for treating neuroinflammatory disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on compounds sharing carboxamide/carboximidamide functionalities or heterocyclic cores. Key examples are derived from the provided evidence:
Structural and Functional Group Analysis
| Compound Name | Core Structure | Substituents/Modifications | Functional Groups |
|---|---|---|---|
| 5-Methoxyisoquinoline-1-carboxamide | Isoquinoline | 5-methoxy, 1-carboxamide | Methoxy, carboxamide |
| N-(5-Methylthiazol-2-yl)isoquinoline-1-carboxamide | Isoquinoline | 1-carboxamide linked to 5-methylthiazol | Thiazole, carboxamide |
| 5-(4-Methoxyphenyl)-pyrazole-1-carboximidamide | Pyrazole | 4-methoxyphenyl, phenyl, carboximidamide | Methoxy, carboximidamide, phenyl |
Key Observations:
- Substituent Effects: The methoxy group in this compound may increase solubility compared to halogenated analogs (e.g., 4-bromo or 2-chloro derivatives in ) due to its polar nature . Thiazole substitution () introduces a sulfur atom and aromatic heterocycle, which could enhance binding to metal ions or hydrophobic pockets in biological targets .
- Functional Group Variations :
Hypothesized Pharmacological Implications
- Isoquinoline vs. Pyrazole Cores: Isoquinoline’s planar structure may favor interactions with DNA or enzyme active sites, whereas pyrazole derivatives () are often explored as anti-inflammatory or antimicrobial agents due to their rigidity and synthetic versatility .
- Methoxy vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
